molecular formula C21H18N4O3S2 B3007967 5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-77-7

5-(furan-2-yl)-2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B3007967
CAS No.: 876942-77-7
M. Wt: 438.52
InChI Key: NEIIDCGZLQJUBO-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-2-(methylsulfonyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-2-(methylsulfonyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the furan and thiophene rings through cross-coupling reactions. The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-2-(methylsulfonyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

5-(furan-2-yl)-2-(methylsulfonyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-2-(methylsulfonyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-2-(methylsulfonyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of 5-(furan-2-yl)-2-(methylsulfonyl)-1’-phenyl-3’-(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. The presence of both furan and thiophene rings, along with the methylsulfonyl group, allows for unique reactivity and interactions that are not observed in simpler heterocyclic compounds.

Properties

IUPAC Name

4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-30(26,27)25-18(13-17(22-25)19-9-5-11-28-19)16-14-24(15-7-3-2-4-8-15)23-21(16)20-10-6-12-29-20/h2-12,14,18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIDCGZLQJUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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